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molecular formula C4H2Cl8 B8501157 1,1,2,2,3,3,4,4-Octachlorobutane CAS No. 20338-26-5

1,1,2,2,3,3,4,4-Octachlorobutane

Cat. No. B8501157
M. Wt: 333.7 g/mol
InChI Key: WYANTPWHPFNPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328042B2

Procedure details

The present invention is directed to a process for the preparation of of Z-1,1,1,4,4,4-hexafluoro-2-butene from 2,3-dichloro-1,3-butadiene. The process of the present invention includes the sequential steps initiating with initiating the reaction of chlorine with 2,3-dichloro-1,3-butadiene to obtain 1,2,2,3,3,4 hexachlorobutane followed by contacting the 1,2,2,3,3,4 hexachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,2,3,4-tetrachlorobuta-1,3-diene. Chlorine is added to the 1,2,3,4-tetrachlorobuta-1,3-diene to obtain 1,1,2,2,3,3,4,4 octachlorabutane followed by contacting the 1,1,2,2,3,3,4,4 octachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,1,2,3,4,4-hexachlorobuta-1,3-diene. Hydrogen fluoride is chlorinated and combined with the 1,1,2,3,4,4-hexachlorobuta-1,3-diene to provide E- or Z-1326mxz (1,1,1,4,4,4-hexafluoro-2-chloro-2-butene). Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene is reacted with an aqueous solution of an alkali metal hydroxide and an alkali metal halide in the presence of a quaternary alkylammonium salt having alkyl groups of from four to twelve carbon atoms and mixtures thereof, to produce a mixture including hexafluoro-2-butyne. The final step is hydrogenating hexafluoro-2-butyne to 1,1,1,4,4,4 hexafluro-2-butene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2,3,4-tetrachlorobuta-1,3-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCl.ClC=C(Cl)C(Cl)=CCl.[Cl:11][CH:12]([Cl:22])[C:13](Cl)([Cl:20])[C:14](Cl)([Cl:18])[CH:15]([Cl:17])[Cl:16]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:11][C:12]([Cl:22])=[C:13]([Cl:20])[C:14]([Cl:18])=[C:15]([Cl:17])[Cl:16] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
1,2,3,4-tetrachlorobuta-1,3-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(C(=CCl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 1,1,2,2,3,3,4,4 octachlorabutane

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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